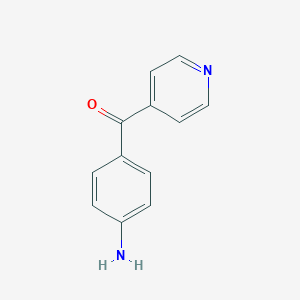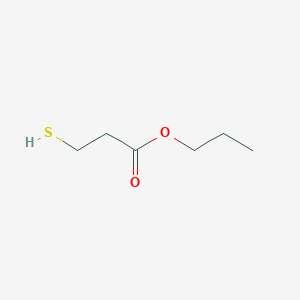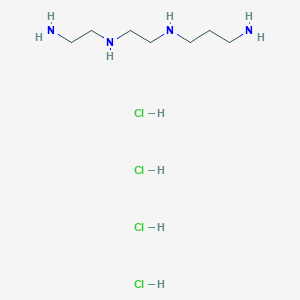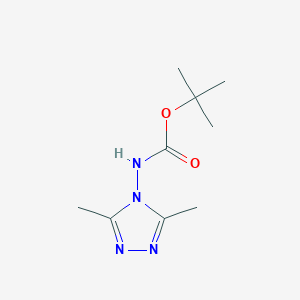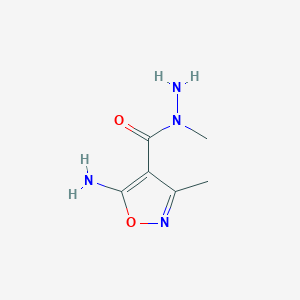
3-Acetyl-3-methylcyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-3-methylcyclopentan-1-one (AMC) is a cyclic ketone with a molecular formula of C8H12O2. AMC is a versatile compound used in various scientific research applications, including organic synthesis, medicinal chemistry, and materials science.
Mécanisme D'action
The mechanism of action of 3-Acetyl-3-methylcyclopentan-1-one is not well understood. However, it is believed that 3-Acetyl-3-methylcyclopentan-1-one acts as a nucleophile in various chemical reactions, including the Claisen-Schmidt condensation, the Michael addition reaction, and the Friedel-Crafts acylation reaction. 3-Acetyl-3-methylcyclopentan-1-one may also act as a ligand for various metal ions, including copper and nickel.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-Acetyl-3-methylcyclopentan-1-one are not well studied. However, it is believed that 3-Acetyl-3-methylcyclopentan-1-one may have antiviral, antitumor, and anti-inflammatory properties. 3-Acetyl-3-methylcyclopentan-1-one may also have antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Acetyl-3-methylcyclopentan-1-one in lab experiments include its versatility, ease of synthesis, and availability. 3-Acetyl-3-methylcyclopentan-1-one is also stable under various reaction conditions and can be easily purified. The limitations of using 3-Acetyl-3-methylcyclopentan-1-one in lab experiments include its low solubility in water and its potential toxicity.
Orientations Futures
There are many future directions for the research and development of 3-Acetyl-3-methylcyclopentan-1-one. One direction is the synthesis of novel compounds based on the 3-Acetyl-3-methylcyclopentan-1-one scaffold for various applications, including drug discovery and materials science. Another direction is the study of the mechanism of action of 3-Acetyl-3-methylcyclopentan-1-one and its derivatives. Additionally, the development of new synthesis methods for 3-Acetyl-3-methylcyclopentan-1-one and its derivatives is an area of future research. Finally, the study of the biochemical and physiological effects of 3-Acetyl-3-methylcyclopentan-1-one and its derivatives is an area of future research.
Méthodes De Synthèse
3-Acetyl-3-methylcyclopentan-1-one can be synthesized using various methods, including the Claisen-Schmidt condensation, the Michael addition reaction, and the Friedel-Crafts acylation reaction. The Claisen-Schmidt condensation involves the reaction of an aldehyde or ketone with a carbonyl compound to form a β-hydroxyketone, which is then dehydrated to form the final product. The Michael addition reaction involves the reaction of a Michael donor with a Michael acceptor to form a β-ketoester, which is then decarboxylated to form the final product. The Friedel-Crafts acylation reaction involves the reaction of an acyl chloride with a substituted aromatic compound in the presence of a Lewis acid catalyst to form the final product.
Applications De Recherche Scientifique
3-Acetyl-3-methylcyclopentan-1-one has been used in various scientific research applications, including organic synthesis, medicinal chemistry, and materials science. In organic synthesis, 3-Acetyl-3-methylcyclopentan-1-one is used as a building block for the synthesis of various compounds, including pharmaceuticals, fragrances, and natural products. In medicinal chemistry, 3-Acetyl-3-methylcyclopentan-1-one has been used as a scaffold for the development of various drugs, including antitumor, antiviral, and anti-inflammatory agents. In materials science, 3-Acetyl-3-methylcyclopentan-1-one has been used as a precursor for the synthesis of various polymers and materials, including conducting polymers and metal-organic frameworks.
Propriétés
Numéro CAS |
173547-34-7 |
|---|---|
Nom du produit |
3-Acetyl-3-methylcyclopentan-1-one |
Formule moléculaire |
C8H12O2 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
3-acetyl-3-methylcyclopentan-1-one |
InChI |
InChI=1S/C8H12O2/c1-6(9)8(2)4-3-7(10)5-8/h3-5H2,1-2H3 |
Clé InChI |
UYJCIPXPQDTJGJ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(CCC(=O)C1)C |
SMILES canonique |
CC(=O)C1(CCC(=O)C1)C |
Synonymes |
Cyclopentanone, 3-acetyl-3-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



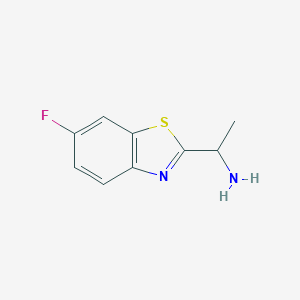
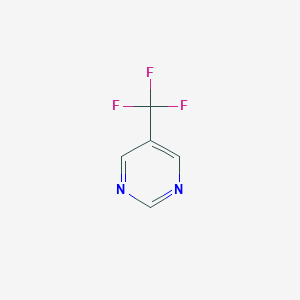

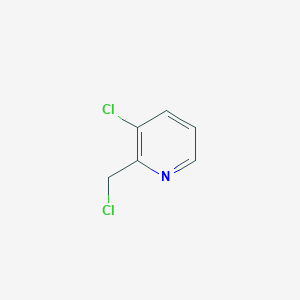
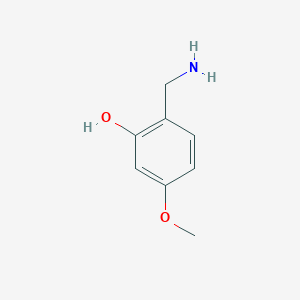

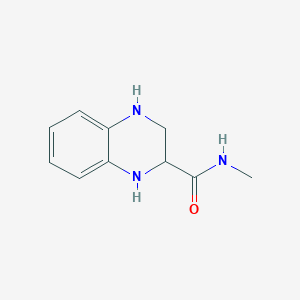
![2-([2-[(4-Chlorophenyl)sulfonyl]ethyl]thio)aniline](/img/structure/B70137.png)
![4-ethoxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol](/img/structure/B70138.png)
